1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate
Overview
Description
1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate is an ionic liquid that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solvation abilities. The molecular formula of this compound is C11H21N2BF4 .
Mechanism of Action
Target of Action
1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate is an organic compound that is often used as a precursor to ionic liquids Similar compounds have been used as electrolytes for supercapacitors .
Mode of Action
It is known that ionic liquids can interact with their targets to bring about changes in their physical and chemical properties . For instance, they can alter the operative voltage and specific capacitance in supercapacitors .
Biochemical Pathways
It is known that ionic liquids can influence various chemical reactions, including those involved in the operation of supercapacitors .
Pharmacokinetics
As an ionic liquid, its bioavailability would likely depend on factors such as its concentration, the nature of the target, and the specific conditions of the environment .
Result of Action
In the context of supercapacitors, it has been observed that the performance of the electrolyte can be improved with an appropriate ratio of ionic liquid .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and pressure conditions can affect its density . Furthermore, the concentration of the ionic liquid can influence its performance as an electrolyte in supercapacitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate can be synthesized through a quaternization reaction. The process typically involves the reaction of 1-hexyl-2,3-dimethylimidazole with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ionic liquid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced species.
Substitution: The imidazolium ring can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolium-based oxides, while reduction can produce imidazolium-based hydrides. Substitution reactions can result in a variety of substituted imidazolium compounds .
Scientific Research Applications
1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- 1-Propyl-2,3-dimethylimidazolium tetrafluoroborate
- 1-Hexyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Octyl-2,3-dimethylimidazolium tetrafluoroborate
Uniqueness
1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate stands out due to its specific combination of a hexyl group and tetrafluoroborate anion, which imparts unique solvation and thermal stability properties. Compared to similar compounds, it offers a balance of hydrophobicity and ionic conductivity, making it suitable for a wide range of applications .
Properties
IUPAC Name |
1-hexyl-2,3-dimethylimidazol-3-ium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N2.BF4/c1-4-5-6-7-8-13-10-9-12(3)11(13)2;2-1(3,4)5/h9-10H,4-8H2,1-3H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIESUHNZUBZXPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCCCN1C=C[N+](=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BF4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370176 | |
Record name | 1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
384347-21-1 | |
Record name | 1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does 1-hexyl-2,3-dimethylimidazolium tetrafluoroborate play in the electrosynthesis of polypyrrole, and how does this compare to other ionic liquids?
A1: In the presented study, this compound serves as an ionic liquid solvent for the electropolymerization of pyrrole. [] Ionic liquids are increasingly employed in electrosynthesis due to their unique properties, including high ionic conductivity, wide electrochemical windows, and good thermal stability. While the study focuses on the electrochemical characterization of the resulting polypyrrole films, it also investigates the influence of different ionic liquids, comparing this compound to 1,2-dimethylimidazolium methylsulfate. The findings suggest that the choice of ionic liquid can impact the properties of the synthesized polypyrrole, highlighting the importance of careful solvent selection in electropolymerization processes.
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